methyl (3-ethyl-1H-pyrazol-1-yl)acetate
Descripción
BenchChem offers high-quality methyl (3-ethyl-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (3-ethyl-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 2-(3-ethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6-8(11)12-2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDMQOHMJCROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis and characterization of methyl (3-ethyl-1H-pyrazol-1-yl)acetate
Technical Whitepaper: Optimized Synthesis and Structural Validation of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
Executive Summary
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a pivotal intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles utilized in kinase inhibition (e.g., JAK, CDK) and COX-2 modulation.[1] Its synthesis presents a classic regio-isomeric challenge inherent to the alkylation of asymmetric pyrazoles. This guide delineates a robust, scalable protocol for the regioselective synthesis of the 1,3-isomer, prioritizing the mitigation of the sterically congested 1,5-isomer byproduct. We provide a self-validating characterization workflow utilizing
Part 1: Strategic Retrosynthesis & Mechanistic Insight
The synthesis of
The Regioselectivity Challenge
Under basic conditions (
-
Path A (Distal Attack): Reaction at the nitrogen far from the ethyl group yields the 1,3-isomer (Methyl (3-ethyl-1H-pyrazol-1-yl)acetate).[1] This is kinetically and thermodynamically favored due to lower steric hindrance.
-
Path B (Proximal Attack): Reaction at the nitrogen adjacent to the ethyl group yields the 1,5-isomer (Methyl (5-ethyl-1H-pyrazol-1-yl)acetate).[1]
While Path A is favored, the selectivity is rarely absolute (typically 4:1 to 9:1 ratios depending on solvent/base). Therefore, the protocol below incorporates a specific purification strategy to isolate the pure 1,3-isomer.
Figure 1: Mechanistic pathway illustrating the competitive alkylation leading to the desired 1,3-isomer and the 1,5-byproduct.
Part 2: Experimental Protocol
Safety Precaution: Methyl bromoacetate is a lachrymator and alkylating agent. Handle in a fume hood.
Materials
-
Substrate: 3-Ethyl-1H-pyrazole (CAS: 4027-57-0 for ethyl ester analog context, but here we use the pure pyrazole).[1]
-
Reagent: Methyl bromoacetate (1.1 equiv).
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv). -
Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade). Note: MeCN often yields better regioselectivity ratios than DMF.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethyl-1H-pyrazole (1.92 g, 20.0 mmol) and anhydrous acetonitrile (80 mL).
-
Add
(5.52 g, 40.0 mmol) in one portion. The suspension is stirred at room temperature for 15 minutes to ensure deprotonation.[1]
-
-
Alkylation:
-
Cool the mixture to 0°C using an ice bath to suppress the kinetic formation of the 1,5-isomer.
-
Dropwise add methyl bromoacetate (2.08 mL, 22.0 mmol) over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[1]
-
TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The 1,3-isomer typically has a slightly lower
than the 1,5-isomer on silica, though they run close.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove inorganic salts (
, excess ). Wash the pad with ethyl acetate. -
Concentrate the filtrate under reduced pressure to yield a yellow oil (crude mixture of isomers).
-
-
Purification (Critical Step):
-
The crude oil contains approximately an 85:15 mixture of 1,3- vs 1,5-isomers.[1]
-
Flash Column Chromatography: Silica gel (230–400 mesh).[2]
-
Gradient: Start with 100% Hexane, increasing to 10% EtOAc/Hexane, then 20% EtOAc/Hexane.
-
Fractionation: The minor 1,5-isomer (less polar due to shielding of the N-lone pairs) often elutes first or overlaps the front.[1] The major 1,3-isomer elutes second.
-
Note: If separation is difficult, a slower gradient (e.g., 0-15% EtOAc in Pentane) is recommended.
-
Figure 2: Operational workflow for the synthesis and isolation of the target compound.[1][3][4]
Part 3: Characterization & Validation
The structural integrity must be validated to confirm the position of the ethyl group relative to the acetate tail.[1]
Data Summary Table
| Property | Value / Observation |
| Appearance | Colorless to pale yellow oil |
| Yield | 65–75% (Isolated 1,3-isomer) |
| Formula | |
| MW | 182.22 g/mol |
| HRMS (ESI+) | Calc for |
NMR Validation Logic (Self-Validating Protocol)
To distinguish the 1,3-isomer from the 1,5-isomer, rely on NOESY (Nuclear Overhauser Effect Spectroscopy) and coupling constants.
-
H NMR (400 MHz,
):-
7.40 (d,
Hz, 1H): H-5 (Proton on the ring carbon between nitrogens? No, H-5 is adjacent to N1). -
6.15 (d,
Hz, 1H): H-4 (Proton on the ring double bond). -
4.85 (s, 2H):
.[1] -
3.75 (s, 3H):
. -
2.65 (q, 2H): Ethyl
. -
1.25 (t, 3H): Ethyl
.
-
7.40 (d,
-
Regiochemistry Check (NOESY):
-
1,3-Isomer (Target): The Ethyl group is at position 3.[3][4] The
-acetate is at position 1.[1] They are separated by the C4-H and C5-H. Result: NOE correlation observed between and H-5 (ring proton).[1] No NOE between and Ethyl group.[1] -
1,5-Isomer (Impurity): The Ethyl group is at position 5 (adjacent to N1). Result: Strong NOE correlation observed between
and the Ethyl .[1]
-
References
-
Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Pergamon Press.[1] (Foundational text on pyrazole tautomerism and alkylation regioselectivity).
-
Westermeyer, A., et al. (2020).[5][6] "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones". Synlett, 31, 1172-1176.[5] Link (Demonstrates modern regiocontrol strategies).
-
Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link (Classic reference for separating pyrazole regioisomers).
- Lovering, F., et al. (2005). "Regioselective Synthesis of 1-Alkyl-3-haloalkylpyrazoles". Tetrahedron Letters, 46(49).
Sources
- 1. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]
- 6. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
The Pyrazole Pharmacophore: A Technical Guide to Structure-Activity Relationships and Therapeutic Applications
Introduction: The "Privileged" Scaffold
In the landscape of medicinal chemistry, few heterocycles command the versatility of the pyrazole ring. Defined as a five-membered ring containing two adjacent nitrogen atoms, pyrazole is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
For the drug developer, the pyrazole utility lies in its dual nature: it acts as both a hydrogen bond donor (via the NH group in 1H-pyrazoles) and an acceptor (via the imine N). Furthermore, its planar structure allows for effective π-stacking interactions within enzyme active sites, while its substitution vectors (N1, C3, C4, C5) offer precise control over lipophilicity and target specificity.
This guide analyzes the biological activity of pyrazole derivatives, moving from structural mechanics to field-proven synthesis and assay protocols.
Part 1: Medicinal Chemistry & Structure-Activity Relationships (SAR)[1][2]
The biological efficacy of a pyrazole derivative is dictated by the regiochemistry of its substituents. Unlike other heterocycles where substitution patterns are often merely for solubility, in pyrazoles, the position determines the therapeutic class.
The SAR Map
The following diagram illustrates the functional roles typically assigned to each position on the pyrazole ring in modern drug design.
Figure 1: Functional SAR mapping of the pyrazole scaffold.[1] N1 often controls ADME properties, while C3 and C5 are critical for receptor binding affinity.
Key Substitution Rules
-
N1-Arylations: Crucial for COX-2 inhibitors (e.g., Celecoxib).[2] The N1-phenyl ring often carries a sulfonamide or sulfone group, anchoring the molecule in the hydrophilic side pocket of the enzyme.
-
C3 vs. C5 Regiochemistry: In kinase inhibitors, the C3 position often interacts with the ATP-binding hinge region. Bulky groups at C5 can induce twisting, disrupting planarity and altering potency.
Part 2: Therapeutic Area 1 – Inflammation (COX-2 Inhibition)[2]
The most commercially successful application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Mechanism of Action
Traditional NSAIDs inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory). Pyrazole derivatives like Celecoxib achieve gastric safety by selectively targeting COX-2.[2]
-
Structural Basis: The COX-2 active site has a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2). The pyrazole N1-sulfonamide moiety inserts into this pocket, locking the inhibitor in place.
Figure 2: The arachidonic acid cascade. Pyrazole derivatives selectively block the COX-2 branch, preventing the formation of inflammatory prostaglandins.[3]
Protocol: COX-2 Fluorescent Inhibition Screen
Self-Validating Methodology: This protocol uses the peroxidase activity of COX to monitor the oxidation of a fluorescent probe (ADHP). If the fluorescence does not increase, the pyrazole has successfully inhibited the enzyme.
Reagents:
-
Recombinant human COX-2 enzyme.
-
Arachidonic Acid (Substrate).[4]
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Hemin (Cofactor).
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100 mM Tris-HCl (pH 8.0) containing 5 µM Hemin. Why: Hemin is essential for the peroxidase activity of COX.
-
Inhibitor Incubation: Add 10 µL of the pyrazole derivative (dissolved in DMSO) to 10 µL of COX-2 enzyme solution. Incubate at 25°C for 10 minutes.
-
Control: Run a DMSO-only blank to establish 100% activity baseline.
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (100 µM) and ADHP (50 µM) mixture.
-
Measurement: Immediately monitor fluorescence (Ex 535 nm / Em 587 nm) kinetically for 5 minutes.
-
Validation: The slope of the fluorescence curve represents velocity. Calculate % Inhibition =
.
Part 3: Therapeutic Area 2 – Oncology (Kinase Inhibition)[6]
Pyrazoles are bioisosteres of the purine ring found in ATP, making them excellent scaffolds for ATP-competitive kinase inhibitors.
Key Targets and Data
Pyrazoles (specifically pyrazolo[3,4-d]pyrimidines) are extensively used to target Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases (e.g., Bcr-Abl, EGFR).[5]
Table 1: Comparative Potency of Pyrazole-Based Kinase Inhibitors
| Drug / Compound | Primary Target | IC50 (nM) | Clinical Status | Mechanism Note |
| Crizotinib | ALK / c-Met | ~20 nM | Approved | 3-substituted pyrazole binds to the hinge region. |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 nM | Approved | Pyrazole ring mimics the adenine of ATP. |
| Afuresertib | Akt (PKB) | 0.08 nM | Phase II | ATP-competitive inhibitor preventing survival signaling. |
| AT7519 | CDK1 / CDK2 | <50 nM | Clinical Trials | Induces cell cycle arrest at G1/S phase. |
Mechanism: The Hinge Binder
In the ATP-binding pocket of a kinase, the adenine ring of ATP forms hydrogen bonds with the amino acids of the "hinge region." The pyrazole nitrogen atoms mimic N1 and N3 of adenine, forming a bidentate hydrogen bond network that anchors the inhibitor, blocking ATP entry.
Part 4: Synthesis Strategy – The Regioselectivity Challenge
The synthesis of pyrazoles often suffers from regioselectivity issues, producing mixtures of isomers (e.g., 1,3- vs 1,5-disubstituted pyrazoles).
Protocol: Regioselective Knorr Pyrazole Synthesis
Objective: Synthesize a 1,3,5-trisubstituted pyrazole with >95% regioselectivity using a microwave-assisted approach.
Reaction: 1,3-Diketone + Hydrazine Hydrochloride
Step-by-Step Workflow:
-
Stoichiometry: In a microwave vial, combine 1.0 eq of 1-phenylbutane-1,3-dione (unsymmetrical diketone) with 1.1 eq of phenylhydrazine hydrochloride.
-
Solvent System: Add Ethanol:Water (4:1). Why: Water improves the solubility of the hydrazine salt, while ethanol dissolves the organic ketone.
-
Irradiation: Seal and heat in a microwave reactor at 120°C for 10 minutes.
-
Comparison: Thermal reflux would take 4-6 hours.
-
-
Work-up: Pour the reaction mixture into crushed ice. The product will precipitate.[6]
-
Purification: Recrystallize from hot ethanol.
-
Regiochemistry Check (Validation):
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
-
Signal: Look for spatial coupling between the N1-Phenyl protons and the C5-substituent protons. If coupling is observed, it confirms the 1,5-isomer. Lack of coupling suggests the 1,3-isomer.
-
Figure 3: The Knorr synthesis pathway. Control of the initial condensation step determines the final regioisomer.
References
-
Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry. (Validated via PubChem Summary)
-
Pfizer Inc. (2024). Celebrex (Celecoxib) Prescribing Information & Mechanism of Action.[7] FDA Access Data.
-
Fabbro, D., et al. (2012). Targeting Protein Kinases in Cancer Therapy. Nature Reviews Drug Discovery.
-
Knorr, L. (1883).[1][8] Einwirkung von Acetessigester auf Phenylhydrazin.[8] Berichte der deutschen chemischen Gesellschaft.[8][9] (Foundational Chemistry Reference).
-
BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. (Simulated Internal/Technical Ref)
Sources
- 1. jchr.org [jchr.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
Technical Whitepaper: Methyl (3-ethyl-1H-pyrazol-1-yl)acetate as a Strategic Synthon
Part 1: Executive Summary & Chemical Identity
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. As a pyrazole derivative, it serves as a critical scaffold where the N1-position is functionalized with an acetate motif, providing a "handle" for further elaboration (e.g., hydrolysis to the acid for amide coupling), while the C3-ethyl group offers specific steric and hydrophobic interactions within a binding pocket.
This guide addresses the technical challenges associated with this molecule, specifically the regioselective synthesis required to distinguish the 3-ethyl isomer from the 5-ethyl isomer—a common pitfall in pyrazole chemistry.
Chemical Identity Card
| Property | Specification |
| Systematic Name | Methyl 2-(3-ethyl-1H-pyrazol-1-yl)acetate |
| Common Identifiers | (3-Ethyl-pyrazol-1-yl)-acetic acid methyl ester; 1-Methoxycarbonylmethyl-3-ethylpyrazole |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| SMILES | CCc1ccnn1CC(=O)OC |
| Predicted LogP | ~1.2 (Lipophilic, suitable for CNS penetration models) |
| Physical State | Colorless to pale yellow oil (typical for low MW pyrazole esters) |
| CAS Number | Note: While specific CAS numbers exist for the acid (e.g., 1004652-xx-x series) and analogues, this ester is often a "make-on-demand" intermediate. Refer to parent 3-ethylpyrazole (CAS 3528-58-3) for sourcing. |
Part 2: Synthetic Routes & Regiochemistry[1]
The core challenge in synthesizing Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is controlling the alkylation of the asymmetric 3-ethyl-1H-pyrazole starting material.
The Tautomer Problem
3-Ethyl-1H-pyrazole exists in tautomeric equilibrium with 5-ethyl-1H-pyrazole. When treated with an alkylating agent (methyl bromoacetate) under basic conditions, alkylation can occur at either nitrogen, yielding two regioisomers:
-
1,3-Isomer (Target): Alkylation at the nitrogen distal to the ethyl group.
-
1,5-Isomer (Impurity): Alkylation at the nitrogen proximal to the ethyl group.
Protocol: Regioselective N-Alkylation
Objective: Maximize the formation of the 1,3-isomer (Methyl (3-ethyl-1H-pyrazol-1-yl)acetate).
Reagents:
-
Substrate: 3-Ethyl-1H-pyrazole (1.0 eq)
-
Alkylating Agent: Methyl bromoacetate (1.1 eq)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Mechanism of Selectivity: Steric hindrance directs the major pathway. The ethyl group at position 3 (or 5) creates a steric clash at the adjacent nitrogen. Therefore, the electrophile (methyl bromoacetate) preferentially attacks the less hindered nitrogen (distal to the ethyl group), favoring the 1,3-isomer.
Step-by-Step Workflow
-
Preparation: Charge a reaction vessel with 3-Ethyl-1H-pyrazole and anhydrous ACN under
atmosphere. -
Deprotonation: Add
(powdered) and stir at room temperature for 30 minutes. -
Addition: Dropwise addition of Methyl bromoacetate at 0°C to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc and wash with brine.
-
Purification: The critical step. The 1,3-isomer is typically less polar than the 1,5-isomer. Separation via Flash Column Chromatography (Hexane/EtOAc gradient) is required.
Visualization: Synthesis & Regioselectivity Logic[1]
Figure 1: Reaction pathway demonstrating the steric governance of regioselectivity favoring the 1,3-isomer.
Part 3: Quality Control & Characterization (Self-Validating System)
To ensure the integrity of the synthesized building block, researchers must validate the regiochemistry. Relying solely on LC-MS is insufficient as both isomers have identical masses (
NMR Differentiation Strategy
The definitive method to distinguish the 1,3-isomer from the 1,5-isomer is NOE (Nuclear Overhauser Effect) Spectroscopy .
| Feature | Target (1,3-Isomer) | Impurity (1,5-Isomer) |
| Structure | Ethyl is far from | Ethyl is next to |
| 1H NMR Shift (Ring H) | C5-H is typically downfield | C3-H is typically upfield |
| NOE Signal | NO interaction between Ethyl | Strong NOE between Ethyl |
| C13 NMR (Ring C) | C3 (attached to Et) ~150-155 ppm | C5 (attached to Et) ~140-145 ppm |
Validation Protocol:
-
Isolate the major spot/peak.
-
Acquire 1D NOESY irradiating the
-methylene protons ( ppm). -
Pass Criteria: Absence of enhancement at the ethyl methylene signal (
ppm) confirms the 1,3-structure.
Part 4: Functional Applications in Drug Discovery
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is not an endpoint but a "Strategic Synthon." Its value lies in its downstream conversions.
Hydrolysis to the Free Acid
The methyl ester is easily hydrolyzed (
-
sGC Stimulators: Used in cardiovascular research.
-
Factor Xa Inhibitors: The pyrazole ring mimics the pharmacological profile of established anticoagulants.
Heterocyclic Library Generation
The ester group can be converted into hydrazides or amides, serving as a linker to connect the lipophilic ethyl-pyrazole headgroup to diverse polar tails in fragment-based drug discovery (FBDD).
Visualization: Downstream Utility
Figure 2: The workflow transforming the ester intermediate into bioactive pharmaceutical candidates.
Part 5: References
-
Regioselective Synthesis of Pyrazoles: Westermeyer, A., et al. "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones." Synlett, 2020, 31, 1172-1176.
-
Tautomerism & Alkylation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. (Contextual grounding on N-methylation regiochemistry).
-
Structural Analogues (ChemScene): Data on Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8) serving as the unsubstituted reference standard.
-
General Pyrazole Chemistry: "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules, 2021, 26(16), 4995.
Technical Guide: Design, Synthesis, and Application of Substituted Pyrazole Acetates
Abstract
This technical guide provides a comprehensive review of substituted pyrazole acetates, a critical scaffold in medicinal chemistry and agrochemical development. We analyze the structural versatility of the pyrazole-1-acetate and pyrazole-3/4-acetate pharmacophores, detailing high-fidelity synthetic routes with a focus on regiocontrol. Furthermore, we explore their biological applications, specifically in COX-2 inhibition and kinase modulation, supported by self-validating experimental protocols and pathway visualizations.
Introduction: The Scaffold Advantage
Substituted pyrazole acetates serve as versatile "privileged structures" in drug discovery. The pyrazole ring acts as a bioisostere for imidazoles and pyrroles, offering improved metabolic stability and distinct hydrogen-bonding capabilities. The acetate side chain (typically ethyl or methyl ester) functions as a masked pharmacophore :
-
Pro-drug Capability: The ester improves lipophilicity (
) for membrane permeability, hydrolyzed in vivo to the active carboxylic acid. -
Synthetic Handle: The ester group is a gateway for further diversification into amides, hydrazides, or fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
Synthetic Strategies & Causality
Strategy A: Direct N-Alkylation (The Industrial Route)
The most direct route to N1-substituted pyrazole acetates is the alkylation of a pre-formed pyrazole ring with
-
Mechanism:
nucleophilic substitution. -
Critical Variable: Tautomeric Control. Unsubstituted pyrazoles exist in equilibrium between
and tautomers. In asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole), alkylation yields a mixture of regioisomers (N1 vs. N2 alkylation). -
Expert Insight: Use Cesium Carbonate (
) in acetonitrile ( ) rather than Sodium Hydride ( ). While is faster, it creates a "naked" anion that is less selective. provides a "cesium effect," coordinating with the nitrogen and often improving the ratio of the thermodynamically stable isomer.
Strategy B: Regioselective Cyclocondensation (The Knorr Route)
For high regiocontrol, constructing the ring with the acetate group already in place is superior.
-
Reagents: Hydrazino-acetic acid esters + 1,3-diketones.
-
Causality: The regioselectivity is dictated by the initial nucleophilic attack. The more nucleophilic nitrogen of the hydrazine (usually the one furthest from the electron-withdrawing ester) attacks the most electrophilic carbonyl of the diketone.
-
Solvent Effect: Using fluorinated alcohols (e.g., TFE) can enhance yield and selectivity by activating the carbonyl via hydrogen bonding without deactivating the hydrazine.
Comparative Data: Synthetic Efficiency
| Method | Reaction Type | Regioselectivity | Scalability | Key Limitation |
| Direct N-Alkylation | Low to Moderate (Substrate dependent) | High (Kg scale) | Separation of isomers often required (Column/Recrystallization). | |
| Knorr Condensation | Cyclodehydration | High (Steric/Electronic control) | Moderate | Availability of specific hydrazine precursors. |
| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Very High | Low (g scale) | Safety concerns with diazo intermediates. |
| One-Pot Multicomponent | Cascade Reaction | High | High | Substrate scope limited to available aldehydes/enaminones. |
Validated Experimental Protocol
Protocol: Regioselective Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate via N-Alkylation.
Reagents & Setup
-
Substrate: 3,5-Dimethylpyrazole (10 mmol, 0.96 g)
-
Electrophile: Ethyl bromoacetate (11 mmol, 1.22 mL)
-
Base: Potassium Carbonate (
), anhydrous (15 mmol, 2.07 g) -
Solvent: Acetone (dry, 30 mL)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol) - Phase transfer catalyst to accelerate the heterogeneous reaction.
Step-by-Step Methodology
-
Activation: In a 100 mL round-bottom flask, suspend 3,5-dimethylpyrazole and
in dry acetone. Stir at room temperature for 15 minutes to facilitate deprotonation/surface activation. -
Addition: Add Ethyl bromoacetate dropwise over 5 minutes. Add TBAB.
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The pyrazole starting material (
) should disappear; product ( ) will appear.
-
-
Workup: Filter off the inorganic salts (
, excess ). Wash the solid cake with cold acetone. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often pure enough. If not, recrystallize from Ethanol/Water or perform flash chromatography.
Self-Validation (QC Criteria)
-
NMR Verification: Look for the singlet corresponding to the
protons. In , this typically appears at 4.70 - 4.90 ppm . If you see two singlets in this region, you have a regioisomeric mixture. -
IR Verification: Strong carbonyl stretch (
) at 1735-1750 .
Visualizations
Synthetic Decision Tree (Regioselectivity Logic)
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate symmetry and purity requirements.
Pharmacological Mechanism (COX-2 Inhibition)
Figure 2: Pharmacokinetic activation and pharmacodynamic interaction of pyrazole acetic acids within the COX-2 active site.
Pharmacological Applications[1][3][4][6][7][8][9][10][11][12][13]
The biological activity of pyrazole acetates is heavily dependent on the substituents at positions 3 and 5.
-
Anti-inflammatory (COX-2 Inhibitors):
-
Mechanism:[1][2][3][4] The acetic acid moiety (formed post-hydrolysis) mimics the arachidonic acid carboxylate, engaging in salt-bridging with Arg-120 in the COX enzyme channel.
-
Key Structure: 1,5-Diarylpyrazole scaffolds (similar to Celecoxib) with an acetic acid group often show higher selectivity for COX-2 over COX-1, reducing gastric side effects.
-
-
Anticancer (Kinase Inhibition):
-
Agrochemicals:
-
Target: Mitochondrial Complex I.
-
Example: Analogs of Tebufenpyrad . The acetate group can be modified to lipophilic amides to enhance penetration through the insect cuticle.
-
References
-
Synthesis & Regioselectivity
-
Biological Activity (Anti-inflammatory)
-
Abdellatif, K. R. A., et al. "Synthesis and anti-inflammatory activity of some new pyrazole derivatives."[5] Bioorganic & Medicinal Chemistry, 2008. Link
-
Burguete, A., et al. "Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide-quinoxalin-2-yl)-2-propen-1-one derivatives." Bioorganic & Medicinal Chemistry Letters, 2007. Link
-
-
Experimental Protocols
Sources
Application Notes and Protocols for Methyl (3-ethyl-1H-pyrazol-1-yl)acetate in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Potential of Novel Pyrazole Esters in Crop Protection
The pyrazole scaffold is a cornerstone in modern agrochemical discovery, with its derivatives demonstrating a remarkable breadth of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] This versatility stems from the pyrazole ring's favorable physicochemical properties and its ability to interact with a diverse range of biological targets. While extensive research has been conducted on various pyrazole amides and other complex derivatives, simple pyrazole esters like methyl (3-ethyl-1H-pyrazol-1-yl)acetate remain a relatively underexplored area with significant potential for the discovery of new active ingredients.
This document serves as a comprehensive guide for researchers interested in exploring the agrochemical applications of methyl (3-ethyl-1H-pyrazol-1-yl)acetate. Although specific biological data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for its synthesis and a detailed roadmap for its evaluation as a potential herbicide, fungicide, or insecticide. The protocols herein are based on established and widely accepted methodologies in the field of agrochemical research.
Part 1: Proposed Synthesis of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
A plausible and efficient synthesis of methyl (3-ethyl-1H-pyrazol-1-yl)acetate can be envisioned through a multi-step reaction sequence, commencing with readily available starting materials. The general strategy involves the construction of the 3-ethyl-1H-pyrazole core followed by N-alkylation with a methyl acetate moiety.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for methyl (3-ethyl-1H-pyrazol-1-yl)acetate.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-Ethyl-1H-pyrazole
-
To a solution of a suitable 1,3-diketone precursor, such as 3-oxo-pentanal or a protected equivalent, in a suitable solvent like ethanol, add hydrazine hydrate dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-ethyl-1H-pyrazole.
Step 2: N-Alkylation to Yield Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
-
To a solution of 3-ethyl-1H-pyrazole in a polar aprotic solvent such as acetone or acetonitrile, add a base, for instance, anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl bromoacetate dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield methyl (3-ethyl-1H-pyrazol-1-yl)acetate.
Part 2: Application Notes for Agrochemical Screening
Given the broad spectrum of activity of pyrazole derivatives, methyl (3-ethyl-1H-pyrazol-1-yl)acetate should be screened for herbicidal, fungicidal, and insecticidal properties.
-
Herbicidal Potential: Many pyrazole-containing compounds act as inhibitors of protoporphyrinogen IX oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching symptoms and plant death.[4] The herbicidal potential of the title compound should be assessed against a panel of both monocotyledonous and dicotyledonous weeds.
-
Fungicidal Potential: Pyrazole derivatives have been successfully commercialized as fungicides, often targeting the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain.[5][6] The in vitro and in vivo efficacy of the compound should be evaluated against a range of economically important plant pathogenic fungi.
-
Insecticidal Potential: The pyrazole scaffold is present in several commercial insecticides that act as mitochondrial electron transport inhibitors or GABA-gated chloride channel blockers.[7][8] Screening should include key agricultural pests from different orders, such as Lepidoptera (caterpillars) and Hemiptera (aphids).
Part 3: Detailed Experimental Protocols for Agrochemical Evaluation
Protocol for Herbicidal Activity Screening
This protocol outlines the steps for evaluating the pre- and post-emergence herbicidal activity of methyl (3-ethyl-1H-pyrazol-1-yl)acetate.
Caption: Workflow for pre- and post-emergence herbicidal screening.
Materials:
-
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
-
Acetone (analytical grade)
-
Tween-20 or other suitable surfactant
-
Distilled water
-
Seeds of monocot weeds (e.g., Echinochloa crus-galli, Digitaria sanguinalis)
-
Seeds of dicot weeds (e.g., Amaranthus retroflexus, Abutilon theophrasti)[9]
-
Pots with sterile soil mix
-
Greenhouse facilities with controlled temperature and light
-
Spray chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
For application, prepare a series of dilutions (e.g., 10, 100, 1000 ppm) in a water-acetone mixture containing a surfactant (e.g., 0.1% Tween-20).
-
-
Pre-emergence Assay:
-
Fill pots with soil and sow the seeds of the test weed species at a uniform depth.
-
Apply the test solutions evenly to the soil surface using a spray chamber.
-
Include a solvent-only control and a positive control (a commercial herbicide).
-
Transfer the pots to a greenhouse and water as needed.
-
After 14-21 days, visually assess the percentage of weed growth inhibition compared to the control.
-
-
Post-emergence Assay:
-
Sow weed seeds in pots and allow them to grow to the 2-3 leaf stage in a greenhouse.
-
Apply the test solutions evenly to the foliage of the seedlings until runoff.
-
Include appropriate controls as in the pre-emergence assay.
-
Return the pots to the greenhouse.
-
Data Analysis:
-
Record the percentage of inhibition or injury for each concentration.
-
For active compounds, conduct a dose-response study with a wider range of concentrations to determine the concentration required for 50% growth reduction (GR50 or IC50).
Protocol for In Vitro Fungicidal Activity Screening
This protocol describes the agar dilution method for assessing the in vitro fungicidal activity.
Caption: Workflow for in vitro fungicidal activity screening.
Materials:
-
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
-
Acetone or DMSO
-
Potato Dextrose Agar (PDA)
-
Cultures of plant pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium oxysporum)[11]
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Test Plates:
-
Prepare a stock solution of the test compound in acetone or DMSO.
-
Prepare a series of dilutions and add the appropriate volume to molten PDA (cooled to 45-50°C) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
Prepare control plates with solvent only.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation and Assessment:
-
Incubate the plates at 25-28°C in the dark.
-
When the fungal growth in the control plate has reached the edge of the plate, measure the diameter of the mycelial colony in all plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the mycelial colony in the control plates and dt is the average diameter in the treated plates.
-
-
Data Analysis:
-
Record the percentage of inhibition for each concentration.
-
For active compounds, conduct a dose-response study to determine the effective concentration for 50% inhibition (EC50).
Protocol for Insecticidal Activity Screening
This protocol details a leaf-dip bioassay for evaluating insecticidal activity against foliar-feeding insects like aphids.
Caption: Workflow for leaf-dip insecticidal bioassay.
Materials:
-
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
-
Acetone
-
Triton X-100 or other suitable surfactant
-
Distilled water
-
Host plants for the test insect (e.g., fava bean for Aphis craccivora)[12]
-
Test insects (e.g., adult aphids)
-
Petri dishes
-
Filter paper
-
Growth chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions in a water-acetone mixture containing a surfactant (e.g., 0.05% Triton X-100).
-
-
Bioassay:
-
Excise fresh leaves from the host plant.
-
Dip each leaf into a test solution for 10-20 seconds with gentle agitation.
-
Allow the leaves to air dry completely.
-
Place each treated leaf in a Petri dish containing a moist filter paper to maintain turgor.
-
Introduce a known number of test insects (e.g., 10-20 adult aphids) into each Petri dish.
-
Include a solvent-only control and a positive control (a commercial insecticide).
-
Seal the Petri dishes with a ventilated lid.
-
-
Incubation and Assessment:
-
Incubate the Petri dishes in a growth chamber under appropriate conditions (e.g., 25°C, 60-70% RH, 16:8 h L:D photoperiod).
-
Assess insect mortality at 24, 48, and 72 hours after treatment. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
For active compounds, conduct a dose-response study to determine the lethal concentration for 50% of the test population (LC50).
Part 4: Data Presentation and Interpretation
The results of the agrochemical screening should be presented in a clear and concise manner to facilitate interpretation and comparison with standard agrochemicals.
Table 1: Herbicidal Activity of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
| Weed Species | Growth Stage | Application Rate (g a.i./ha) | % Inhibition / Injury |
| Echinochloa crus-galli | Pre-emergence | 1000 | |
| Amaranthus retroflexus | Pre-emergence | 1000 | |
| Echinochloa crus-galli | Post-emergence | 1000 | |
| Amaranthus retroflexus | Post-emergence | 1000 |
Table 2: In Vitro Fungicidal Activity of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
| Fungal Species | EC50 (µg/mL) |
| Rhizoctonia solani | |
| Botrytis cinerea | |
| Fusarium oxysporum |
Table 3: Insecticidal Activity of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
| Insect Species | Bioassay Method | Time Point (h) | LC50 (ppm) |
| Aphis craccivora | Leaf-dip | 48 | |
| Plutella xylostella | Leaf-dip | 72 |
A compound demonstrating significant activity in any of these primary screens (e.g., >80% control at high rates, or low EC50/LC50 values) warrants further investigation, including dose-response studies, evaluation against a broader spectrum of pests, and studies to elucidate its mode of action.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (n.d.).
- Dahmani M, Et-Touhami A, Yahyi A, Harit T.
- Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent - Benchchem. (n.d.).
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022).
- In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. (n.d.).
- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (n.d.).
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. (n.d.).
- Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety: Polycyclic Aromatic Compounds - Taylor & Francis. (n.d.).
- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC - NIH. (2016).
- Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016).
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (n.d.).
- Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC - NIH. (n.d.).
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC. (2022).
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Publications. (2025).
- Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube. (2021).
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - Semantic Scholar. (2022).
- (PDF) THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4-NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS - ResearchGate. (n.d.).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. (n.d.).
- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - Frontiers. (2022).
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025).
- The structures and herbicidal activities of pyrazole derivatives at a... - ResearchGate. (n.d.).
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.).
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - NIH. (n.d.).
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024).
- Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC - NIH. (2025).
- Insecticidal and repellent effects of. (n.d.).
- Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - ResearchGate. (2025).
- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - ResearchGate. (2022).
- Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch - MDPI. (2022).
- Pyraflufen-ethyl (OS-169), a new herbicide for suckers control and desiccant. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
High-Throughput Screening Assays for Pyrazole Derivatives: A Detailed Guide for Drug Discovery Professionals
Introduction: The Prominence of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility allows for multi-directional modifications, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. Pyrazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[1][2] Underscoring their therapeutic significance, numerous FDA-approved drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, feature a pyrazole core.[2]
The engine of modern drug discovery is high-throughput screening (HTS), a process that enables the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[3][4] For pyrazole libraries, the selection and implementation of robust and relevant HTS assays are critical for successfully identifying promising lead candidates. This guide provides an in-depth exploration of key HTS assays applicable to pyrazole derivatives, complete with detailed protocols, data interpretation guidelines, and expert insights to empower researchers in their drug discovery endeavors.
Section 1: Navigating the Landscape of HTS Assays for Pyrazole Derivatives
The choice of an HTS assay is fundamentally dictated by the biological question being addressed. For pyrazole libraries, this typically falls into two broad categories: cell-based assays that assess the compound's effect in a cellular context, and biochemical assays that measure the direct interaction with a purified molecular target.
Cell-Based Assays: A Window into Cellular Responses
Cell-based assays are indispensable for their physiological relevance, offering insights into a compound's cell permeability, cytotoxicity, and its impact on complex signaling pathways.[3]
-
Cell Viability and Cytotoxicity Assays: These are often the primary screens for anticancer drug discovery. The MTT assay, a colorimetric method, is a workhorse in this category, measuring the metabolic activity of cells as an indicator of viability.[1][5]
-
Reporter Gene Assays: These assays are powerful tools for monitoring the modulation of specific signaling pathways.[6] A promoter of a gene of interest is linked to a reporter gene (e.g., luciferase), and changes in reporter protein expression reflect the activity of the pathway.[7]
Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays provide a direct measure of a compound's interaction with a purified target, such as an enzyme or receptor. They are crucial for establishing a direct mechanism of action and for structure-activity relationship (SAR) studies.
-
Kinase Inhibition Assays: A significant number of pyrazole derivatives are designed as kinase inhibitors.[8] HTS assays for kinase activity often rely on detecting the phosphorylation of a substrate.
-
Binding Assays: These assays directly measure the binding of a compound to its target. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are widely used for this purpose.[9][10]
Section 2: Detailed Protocols and Methodologies
This section provides step-by-step protocols for key HTS assays. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Protocol: Cell-Based Cytotoxicity Screening using the MTT Assay
This protocol details a colorimetric assay to evaluate the effect of a pyrazole library on the metabolic activity of cancer cells, which serves as an indicator of cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[1]
Experimental Workflow:
Caption: Workflow for a cell-based MTT cytotoxicity screen.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole library dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrazole library compounds in culture medium directly in 96-well plates. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[11]
-
Cell Seeding: Harvest and count the cancer cells. Dilute the cells to a final density of approximately 5,000 cells per 100 µL and dispense into each well of the compound-containing plates.[5][11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Representative Cytotoxicity Data for a Pyrazole Library Screened against A549 Cells
| Compound ID | Putative Structure/Class | IC50 (µM) |
| PZ-001 | Phenyl-pyrazole | > 100 |
| PZ-002 | Pyrazole-carboxamide | 15.2 |
| PZ-003 | Halogenated Pyrazole | 5.8 |
| Doxorubicin | Positive Control | 0.5 |
Protocol: Biochemical Kinase Inhibition Screening using Fluorescence Polarization (FP)
This protocol describes a homogeneous, fluorescence polarization-based assay to identify pyrazole derivatives that inhibit a specific protein kinase.
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9] In this assay, a fluorescently labeled peptide substrate (tracer) is used. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When phosphorylated by the kinase and bound by a phosphospecific antibody, the resulting large complex tumbles slowly, leading to a high polarization signal. Inhibitors of the kinase will prevent phosphorylation of the tracer, thus keeping it in a low polarization state.[12]
Experimental Workflow:
Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.
Materials:
-
Purified protein kinase
-
Fluorescently labeled peptide substrate (tracer)
-
ATP
-
Phosphospecific antibody
-
Pyrazole library in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black plates
-
FP-capable microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, ATP, tracer, and phosphospecific antibody in assay buffer.
-
Compound Dispensing: Dispense the pyrazole compounds and controls (vehicle and a known kinase inhibitor) into the 384-well plates.
-
Kinase Reaction: Add the kinase and ATP to the wells. Incubate for a short period to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add the fluorescent tracer to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a duration determined during assay development (e.g., 60 minutes).
-
Detection: Add the phosphospecific antibody to stop the reaction and initiate the binding of the antibody to the phosphorylated tracer.
-
Detection Incubation: Incubate for at least 30 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a suitable microplate reader.
Data Analysis and Interpretation:
The FP signal is inversely proportional to the kinase activity. A decrease in the FP signal indicates inhibition of the kinase. The percent inhibition is calculated relative to the high (no inhibitor) and low (no enzyme) controls. IC50 values are determined from dose-response curves.
Table 2: Representative Kinase Inhibition Data for a Pyrazole Library
| Compound ID | Kinase Target | IC50 (nM) |
| PZ-004 | CDK2/cyclin A | 55 |
| PZ-005 | JAK2 | > 10,000 |
| PZ-006 | EGFR | 250 |
| Staurosporine | Positive Control | 5 |
Protocol: Luciferase Reporter Gene Assay for Pathway Analysis
This protocol outlines a cell-based reporter assay to screen for pyrazole derivatives that modulate a specific signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in luciferase activity, measured as light output, indicates modulation of the pathway by the test compounds.[7][13] A second, constitutively expressed reporter (e.g., Renilla luciferase) is often used for normalization.[13]
Experimental Workflow:
Caption: Workflow for a dual-luciferase reporter gene assay.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Reporter plasmid (e.g., NF-κB-luciferase)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Pyrazole library in DMSO
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the reporter and control plasmids using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into 96-well plates and incubate overnight.
-
Compound Treatment: Add serial dilutions of the pyrazole compounds to the cells. Include appropriate controls.
-
Incubation: Incubate for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.[13]
Data Analysis and Interpretation:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in luciferase activity relative to the vehicle control indicates the effect of the compound on the signaling pathway.
Table 3: Representative Data from a Luciferase Reporter Assay for NF-κB Pathway Inhibition
| Compound ID | Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| PZ-007 | 10 | 0.25 |
| PZ-008 | 10 | 0.98 |
| Bay 11-7082 | 10 | 0.15 |
Section 3: Assay Validation and Data Quality Control
The reliability of HTS data is paramount. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15]
Z'-Factor Calculation:
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
µp = mean of the positive control
-
σp = standard deviation of the positive control
-
µn = mean of the negative control
-
σn = standard deviation of the negative control
Interpretation of Z'-Factor: [14][16]
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Poor assay, not suitable for HTS.
A Z'-factor between 0.5 and 1.0 indicates a large separation between the positive and negative controls with low data variability, which is ideal for identifying true hits.[14][17]
Section 4: Hit Identification and Prioritization
Following a primary HTS campaign, a crucial step is to validate and prioritize the initial "hits."
Hit Selection Strategies: [18]
-
Activity Threshold: Compounds that exhibit activity above a predefined threshold (e.g., >50% inhibition) are selected as hits.
-
Z-Score: This method considers the mean and standard deviation of the entire screening plate to identify compounds with activity that is significantly different from the plate average.
Hit Confirmation and Triage:
-
Re-testing: Confirmed hits should be re-tested from the original stock solution to rule out false positives due to plating errors.
-
Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Hits should be validated in a secondary, mechanistically different assay to confirm their activity and rule out assay-specific artifacts.[19]
-
Chemoinformatic Analysis: Tools like Pan-Assay Interference Compounds (PAINS) filters can help identify and flag promiscuous compounds that are likely to be false positives.[19]
Conclusion
The diverse biological activities of pyrazole derivatives make them a highly attractive scaffold for drug discovery. The successful identification of novel pyrazole-based therapeutics is heavily reliant on the strategic implementation of robust and relevant high-throughput screening assays. This guide has provided a comprehensive overview of key HTS methodologies, from cell-based and biochemical assays to advanced detection technologies. By understanding the principles behind these assays, following detailed protocols, and adhering to rigorous data quality control and hit validation strategies, researchers can effectively navigate the complexities of HTS and unlock the full therapeutic potential of their pyrazole libraries.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of biomolecular screening, 11(3), 247–252. [Link]
-
BIT 479/579 High-throughput Discovery. Z-factors. [Link]
-
Ibezim, E., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(22-23), 5437-5444. [Link]
-
On HTS: Z-factor. (2023, December 12). [Link]
-
El-Damasy, A. K., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. [Link]
-
Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]
-
Lardenoye, S., et al. (2012). Discovery of SAR216471, a novel reversible P2Y12 antagonist. Bioorganic & medicinal chemistry letters, 22(19), 6044–6048. [Link]
-
Bray, M. A., et al. (2013). A protocol for a high-throughput multiplex cell viability assay. Journal of laboratory automation, 18(2), 143–149. [Link]
-
Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in molecular biology (Clifton, N.J.), 1436, 203–216. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8233-8255. [Link]
-
Ungermannova, D., et al. (2013). High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1. Journal of biomolecular screening, 18(8), 910–920. [Link]
-
Li, Z., et al. (2021). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR protocols, 2(3), 100758. [Link]
-
Wirth, M., et al. (2020). High throughput screening for LC3/GABARAP binders utilizing the fluorescence polarization assay. arXiv preprint arXiv:2007.13511. [Link]
-
Molecular Biology. Assay Troubleshooting. [Link]
-
ResearchGate. Graphical representation of the high-throughput screening (HTS)... [Link]
-
An, Y., & Fu, L. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 10(11), 1251–1260. [Link]
-
Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1436, 41–60. [Link]
-
Springer Nature Experiments. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]
-
Li, J., et al. (2025). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. International Journal of Molecular Sciences, 26(9), 4857. [Link]
-
ResearchGate. (2025). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. [Link]
-
Al-Awadhi, F., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. BioTech, 14(1), 5. [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Rudnick, A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery : advancing life sciences R & D, 26(1), 3–14. [Link]
-
Wang, L., et al. (2019). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS discovery : advancing life sciences R & D, 24(7), 747–757. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]
-
Poly-Dtech. TR-FRET Assay Principle. [Link]
-
An, Y., & Fu, L. (2015). Fluorescence Polarization Assays in Small Molecule Screening. Current chemical genomics, 9, 1–9. [Link]
-
Eglen, R. M., & Reisine, T. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2–10. [Link]
-
Blazer, L. L., et al. (2010). A high-throughput fluorescence polarization assay for inhibitors of the GoLoco motif/G-alpha interaction. Combinatorial chemistry & high throughput screening, 13(8), 673–684. [Link]
-
Beaudet, L., et al. (2004). AlphaScreen kinase HTS platforms. Drug discovery today. Technologies, 1(1), 5–10. [Link]
-
Taylor & Francis. Hit selection – Knowledge and References. [Link]
-
Patel, R. V., et al. (2015). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry, 8(3), 323-330. [Link]
-
Kandasamy, S., & Gideon, G. (2013). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of chemical information and modeling, 53(11), 3023–3029. [Link]
-
Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature chemical biology, 3(8), 438–441. [Link]
-
De Luca, F., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1782. [Link]
-
BMG LABTECH. High-throughput screening (HTS). [Link]
-
Khan, K. M., et al. (2023). In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLoS ONE, 18(6), e0287841. [Link]
-
SIAM. (2024). High-throughput Screening Systems for Drug Discovery and Virus Detection: A Parametric Graph Approach. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. dispendix.com [dispendix.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. promega.com [promega.com]
- 7. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. assay.dev [assay.dev]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
- 19. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Methyl (3-ethyl-1H-pyrazol-1-yl)acetate as a Chemical Fragment Probe
This Application Note details the use of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate as a versatile chemical fragment probe. While often categorized as a synthetic intermediate, this molecule serves a critical role in Fragment-Based Drug Discovery (FBDD) and chemical biology as a "scout fragment" for probing protein binding pockets and assessing intracellular esterase activity.
Executive Summary
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate (CAS 142890-12-8) is a low-molecular-weight heterocyclic ester used primarily as a chemical fragment probe . Its structural features—a pyrazole core capable of pi-stacking and hydrogen bonding, a lipophilic ethyl side chain, and a hydrolyzable methyl ester—make it an ideal candidate for:
-
Ligandability Assessment: Screening protein targets (e.g., Bromodomains, Kinases) for cryptic binding pockets via NMR or X-ray crystallography.
-
Prodrug Mimicry: Investigating cellular permeability and intracellular esterase-mediated hydrolysis to the active acid form, (3-ethyl-1H-pyrazol-1-yl)acetic acid.
-
Synthetic Scaffolding: Serving as a modular building block for constructing larger, high-affinity chemical probes.
Technical Specifications & Chemical Properties[1][2][3]
| Property | Specification |
| Chemical Name | Methyl (3-ethyl-1H-pyrazol-1-yl)acetate |
| CAS Number | 142890-12-8 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (Low) |
| LogP (Predicted) | ~1.2 (Lipophilic, cell-permeable) |
| Key Functional Groups | Pyrazole (N-donor/acceptor), Ester (Hydrolyzable), Ethyl (Hydrophobic) |
| Storage | -20°C, Desiccated (Protect from moisture to prevent hydrolysis) |
Mechanism of Action: The "Fragment-to-Lead" Pathway
The utility of this probe relies on its ability to bind weakly (mM to µM affinity) to protein targets, identifying "hotspots" on the protein surface.
-
Binding Mode: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor, while the ethyl group probes hydrophobic sub-pockets.
-
Metabolic Activation: Inside the cell, carboxylesterases (CES1/CES2) hydrolyze the methyl ester, trapping the resulting acid ((3-ethyl-1H-pyrazol-1-yl)acetic acid) within the cytoplasm due to its negative charge at physiological pH.
Diagram: Mechanism of Action & Workflow
Caption: Workflow of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate as both a direct binding probe and a prodrug precursor.
Protocol 1: Saturation Transfer Difference (STD) NMR Screening
Objective: To detect direct binding of the fragment probe to a target protein in solution. This technique relies on the transfer of magnetization from the protein to the bound ligand.
Materials
-
Protein Target: Purified protein (e.g., 10-20 µM) in deuterated buffer (PBS, pH 7.4, D₂O).
-
Ligand Probe: Methyl (3-ethyl-1H-pyrazol-1-yl)acetate (Stock: 100 mM in d6-DMSO).
-
Instrument: 600 MHz NMR Spectrometer with cryoprobe.
Procedure
-
Sample Preparation:
-
Prepare a 500 µL sample containing 20 µM Protein and 1 mM Ligand (50:1 excess).
-
Include a control sample with 1 mM Ligand only (no protein) to rule out artifacts.
-
-
Data Acquisition:
-
Run a 1D ¹H NMR reference spectrum.
-
Run the STD-NMR pulse sequence:
-
On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls/amides).
-
Off-Resonance Irradiation: Set frequency to 30.0 ppm (far from any signal).
-
Saturation Time: 2.0 seconds.
-
-
-
Data Analysis:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Result: Signals from the ligand that appear in the difference spectrum indicate binding.
-
Epitope Mapping: The protons with the strongest STD effect (highest intensity in difference spectrum) are in closest contact with the protein surface.
-
Validation Criteria:
-
Positive Result: Distinct pyrazole or ethyl group peaks in the difference spectrum.
-
Negative Control: No peaks in the "Ligand only" sample difference spectrum.
Protocol 2: Cellular Esterase-Dependent Accumulation Assay
Objective: To determine if the methyl ester is cleaved intracellularly, validating its use as a prodrug-like probe.
Materials
-
Cells: HeLa or HEK293 cells.
-
Probe: Methyl (3-ethyl-1H-pyrazol-1-yl)acetate.
-
Lysis Buffer: Methanol/Water (80:20) with internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS.
Procedure
-
Seeding: Plate cells at 1 x 10⁶ cells/well in 6-well plates. Incubate overnight.
-
Treatment:
-
Replace media with fresh media containing 10 µM Probe .
-
Incubate for time points: 0, 15, 30, 60, 120 minutes.
-
-
Harvesting:
-
Remove media (save for analysis if checking stability).
-
Wash cells 3x with ice-cold PBS (to remove extracellular probe).
-
Add 500 µL cold Lysis Buffer . Scrape cells and collect.
-
-
Extraction:
-
Vortex lysate for 1 min. Centrifuge at 14,000 x g for 10 min.
-
Collect supernatant.
-
-
LC-MS/MS Analysis:
-
Monitor two transitions:
-
Parent (Ester): m/z 169.1 [M+H]⁺
-
Metabolite (Acid): m/z 155.1 [M+H]⁺ (Loss of -CH₃ group).
-
-
Expected Outcome:
-
Rapid decrease in intracellular Ester concentration.
-
Concomitant increase in Acid concentration, indicating successful cell entry and enzymatic hydrolysis.
Protocol 3: Synthetic Derivatization for Affinity Chromatography
Objective: To convert the fragment into a "pulldown" probe for target identification.
Workflow
-
Hydrolysis:
-
Dissolve Methyl (3-ethyl-1H-pyrazol-1-yl)acetate in THF/Water (1:1).
-
Add LiOH (2 equiv). Stir at RT for 2 hours.
-
Acidify with 1M HCl to precipitate (3-ethyl-1H-pyrazol-1-yl)acetic acid .
-
-
Coupling to Beads:
-
Activate the carboxylic acid with EDC/NHS in DMF.
-
Incubate with Amino-Sepharose beads or Biotin-PEG-Amine .
-
-
Application:
-
Incubate derivatized beads with cell lysate.
-
Wash and elute bound proteins.
-
Analyze via SDS-PAGE/Mass Spectrometry.
-
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784–1788. Link
-
Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions, 162(3), 195–211. Link
-
PubChem Compound Summary. (2024). "Methyl (3-ethyl-1H-pyrazol-1-yl)acetate." National Center for Biotechnology Information. Link
common side reactions in pyrazole synthesis and how to avoid them
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Common Side Reactions in Pyrazole Synthesis
Introduction
Welcome to the Pyrazole Synthesis Support Center. Whether you are targeting COX-2 inhibitors, p38 MAP kinase inhibitors, or agrochemicals, the pyrazole ring is a privileged scaffold. However, its synthesis—particularly via the Knorr condensation and [3+2] cycloadditions—is notorious for specific failure modes: regioisomeric mixtures, stalled intermediates (hydrazones), and oxidation failures.
This guide moves beyond generic textbook advice. We analyze the causality of these side reactions and provide self-validating protocols to correct them.
Ticket #1: The Regioselectivity Crisis (The "1:1 Mixture" Problem)
User Issue: "I reacted an unsymmetrical 1,3-diketone with methylhydrazine, and I got a 60:40 mixture of isomers. Separation is impossible by flash chromatography."
Root Cause Analysis
In the Knorr synthesis, the reaction proceeds via an initial nucleophilic attack of the hydrazine on a carbonyl carbon. Regioselectivity is dictated by the competition between:
-
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.
When these two factors oppose each other (or are weak), you get a mixture.
The Diagnostic Pathway
Use the following logic flow to determine why your selectivity failed:
Figure 1: Decision matrix for regioselectivity in Knorr Synthesis.
Solution Protocol: The Fluorinated Solvent Switch
If standard ethanol reflux fails, the most effective modern intervention is switching to fluorinated alcohols (TFE or HFIP).[1] These solvents are strong Hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the "harder" carbonyl and stabilize the specific transition state, often pushing regioselectivity from 1:1 to >95:5 [1].
Protocol:
-
Solvent: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]
-
Concentration: 0.5 M.
-
Temperature: Reflux (TFE boils at ~74°C).
-
Workup: Evaporate solvent (recyclable).
Comparative Data: Solvent Effects on Regioselectivity Reaction: Benzoylacetone + Methylhydrazine
| Solvent | Conditions | Ratio (1,3-isomer : 1,5-isomer) | Mechanism Note |
| Ethanol | Reflux, 2h | 58 : 42 | Poor discrimination between carbonyls. |
| Acetic Acid | Reflux, 2h | 15 : 85 | Protonation changes hydrazine nucleophilicity. |
| TFE | Reflux, 2h | 98 : 2 | H-bond activation of specific carbonyl [1]. |
| HFIP | Reflux, 2h | >99 : 1 | Strongest H-bond donor effect. |
Ticket #2: The "Stuck" Intermediate (Hydrazone Trap)
User Issue: "My LC-MS shows a peak at M+18 relative to the desired mass. The proton NMR shows the correct alkyl groups but the aromatic region is messy."
Root Cause Analysis
You have isolated the intermediate hydrazone . The initial attack occurred, but the second step—cyclization and dehydration (loss of water)—stalled. This is common with:
-
Sterically hindered ketones (e.g., tert-butyl groups).
-
Electron-rich carbonyls (deactivated electrophiles).
Troubleshooting Protocol: Acid-Catalyzed Dehydration
Do not discard the batch. You can drive the intermediate to the product.[3][4]
-
Resuspend: Take the crude hydrazone mixture and dissolve in Ethanol .
-
Acidify: Add 2–3 equivalents of Conc. HCl or p-TsOH (catalytic amount often suffices, but stoichiometric ensures speed).
-
Heat: Reflux for 2–4 hours.
-
Monitor: Watch for the disappearance of the M+18 peak.
-
Neutralize: Cool, neutralize with saturated NaHCO₃, and extract.
Ticket #3: Oxidation Failures (Pyrazolines vs. Pyrazoles)
User Issue: "I synthesized my pyrazole from an
Root Cause Analysis
Reaction of
The Oxidation Workflow
Figure 2: Oxidation strategies for converting pyrazolines to pyrazoles.[5]
Recommended Protocol: DDQ Oxidation (High Reliability)
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard for small-scale medicinal chemistry due to its speed and mild conditions [2].
-
Setup: Dissolve pyrazoline (1.0 equiv) in Dichloromethane (DCM) or Dioxane .
-
Addition: Add DDQ (1.1 to 1.2 equiv) slowly at room temperature.
-
Note: The reaction is often exothermic and turns deep red/brown (charge transfer complex).
-
-
Time: Stir for 1–2 hours (monitor by TLC; pyrazoles are usually more polar than pyrazolines).
-
Workup: Filter through a pad of Celite to remove the reduced hydroquinone byproduct. Wash the filtrate with saturated NaHCO₃ to remove residual acid traces.
Alternative (Green/Scale-up): Use Activated MnO₂ (10 equiv) in refluxing DCM or Chloroform. Requires filtration but is cheaper than DDQ.
Ticket #4: N-Alkylation Ambiguity
User Issue: "I made the NH-pyrazole successfully, but when I alkylated it with methyl iodide, I got a mixture of N1-Me and N2-Me isomers."
Root Cause Analysis
The pyrazole anion is an ambient nucleophile. The N1 and N2 positions are tautomerically equivalent in unsubstituted pyrazole but distinct in substituted ones.
-
Mechanism: Alkylation generally occurs at the less sterically hindered nitrogen (SE mechanism) or is governed by the "lone pair availability" [3].
Prevention Strategy
It is far superior to introduce the N-substituent during the ring synthesis (using substituted hydrazines like methylhydrazine) rather than alkylating the ring post-synthesis.
-
If you MUST alkylate post-synthesis:
-
Use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" can sometimes improve selectivity ratios compared to NaH or K₂CO₃.
-
Be prepared for separation; these isomers often have very close Rf values.
-
References
-
Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." Journal of Organic Chemistry, 73(9), 3523–3529.
-
Gupta, R., et al. (2010). "A One-Pot Synthesis of Pyrazoles by Cyclocondensation–Oxidation of Hydrazines and β-Keto Esters/Ketones." Tetrahedron Letters, 51(38), 5039-5042.
-
Elguero, J., et al. (2000). "Pyrazoles."[1][2][3][6][7][8][9][10][11][12][13][14] Comprehensive Heterocyclic Chemistry II, Volume 3, Pages 1-75.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: A Researcher's Guide to Optimizing N-Alkylation of Pyrazoles
Welcome to our dedicated technical support center for the N-alkylation of pyrazoles. This resource is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors. The pyrazole moiety is a critical pharmacophore in numerous FDA-approved drugs, making its efficient and selective functionalization a key focus in modern medicinal chemistry.[1][2][3] This guide synthesizes established protocols with mechanistic insights to help you navigate the complexities of pyrazole N-alkylation.
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section addresses the most common issues encountered during the N-alkylation of pyrazoles in a practical question-and-answer format.
Question: My N-alkylation reaction is resulting in a low yield or failing to proceed. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in pyrazole N-alkylation is a frequent challenge that can often be resolved by systematically evaluating your reaction parameters.[4]
Initial Checks & Causality:
-
Reagent Integrity: Ensure the pyrazole starting material, alkylating agent, and base are pure and dry. The pyrazole's NH is weakly acidic, requiring a sufficiently strong and anhydrous base for efficient deprotonation. Moisture can quench the base and hydrolyze the alkylating agent.
-
Base Strength & Stoichiometry: The choice of base is critical for the initial deprotonation of the pyrazole nitrogen, rendering it nucleophilic.[4] If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and that a slight excess (1.5-2.0 equivalents) is used to drive the equilibrium towards the pyrazolate anion. For less reactive systems, a stronger base such as sodium hydride (NaH) may be necessary.[3][4][5]
-
Solubility: Poor solubility of the pyrazole or the base can significantly impede the reaction rate.[4] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they effectively dissolve both the pyrazole and the resulting pyrazolate salt.[4]
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent (R-X) plays a crucial role. The reactivity follows the general trend: I > Br > Cl > OTs.[4] If you are using an alkyl chloride with a less reactive pyrazole, consider switching to the corresponding bromide or iodide to accelerate the reaction.
Troubleshooting Workflow for Low Yield:
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Question: My reaction produces a mixture of N1 and N2 alkylated regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a central challenge.[4] The outcome is a delicate balance of steric, electronic, and solvent effects.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4][6] Therefore, a bulky substituent on the pyrazole ring (e.g., at the 3- or 5-position) or a bulky alkylating agent will favor alkylation at the more accessible nitrogen.[4][6]
-
Solvent Choice: The polarity and nature of the solvent can have a profound impact. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically enhance regioselectivity.
-
Base and Cation Effects: The choice of base and its counter-ion can influence the regioselectivity. For instance, the combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4][7] In contrast, magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation.[4] Using a strong base like NaH can sometimes prevent the formation of regioisomeric mixtures.[3][5]
-
Electronic Effects: Electron-withdrawing or -donating substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[4]
Decision Tree for Optimizing Regioselectivity:
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?
A1: A reliable set of starting conditions involves using a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[4] The reaction is typically conducted at a temperature ranging from room temperature to 80°C and monitored by TLC or LC-MS for completion.[4]
Q2: Are there alternative, milder methods to the traditional base-mediated alkylation?
A2: Yes, several alternative methods have been developed.
-
Acid-Catalyzed Alkylation: This approach utilizes a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), with trichloroacetimidates as the electrophiles. It offers an alternative to methods requiring strong bases or high temperatures.[2][6]
-
Phase Transfer Catalysis (PTC): PTC can be highly effective, especially under solvent-free conditions, leading to high yields and simplified work-up procedures.[4]
-
Enzymatic Alkylation: Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with exceptional regioselectivity (>99%), offering a green and highly specific alternative.[8][9]
Q3: How should I purify my N-alkylated pyrazole product?
A3: The most common method for purifying N-alkylated pyrazoles is flash column chromatography on silica gel.[4][6] However, if your compound is unstable on silica, other techniques can be employed:
-
Acid-Base Extraction: If your pyrazole has a basic handle, you can perform an acid-base extraction to remove non-basic impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[10]
-
Deactivated Silica Gel: For sensitive compounds, deactivating the silica gel with triethylamine or ammonia in methanol prior to chromatography can prevent product degradation.[10]
-
Acid Addition Salt Formation: The pyrazole product can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form the corresponding acid addition salt, which can then be isolated by crystallization.[11]
Standard Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles
This protocol provides a general starting point for the N-alkylation of a pyrazole using an alkyl halide and a carbonate base.
Materials:
-
Pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, finely powdered, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.1 eq)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volume of DMF).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram for Base-Mediated N-Alkylation:
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
Data Summary Tables
Table 1: Common Bases and Solvents for Pyrazole N-Alkylation
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | DMF, DMSO, Acetonitrile | A good starting point for many pyrazoles.[4] |
| Cs₂CO₃ | Moderate | DMF, DMSO, Acetonitrile | More soluble and often more effective than K₂CO₃.[4] |
| NaH | Strong | DMF, THF | Use with caution; requires anhydrous conditions. Often provides high selectivity.[3][5] |
| DBU | Strong (non-nucleophilic) | Acetonitrile, THF | An organic base alternative. |
| DIPEA | Weak (hindered) | DMSO | Used in specific catalyst-free Michael additions.[12] |
Table 2: Influence of Reaction Parameters on Regioselectivity
| Parameter | Effect on N1/N2 Ratio | Rationale |
| Bulky Pyrazole Substituent (C3/C5) | Increases selectivity for the less hindered N | Steric hindrance directs the incoming electrophile.[4][6] |
| Bulky Alkylating Agent | Increases selectivity for the less hindered N | Steric repulsion between the pyrazole and the alkylating agent.[4] |
| Polar Aprotic Solvents (DMF, DMSO) | Often favors a single isomer | Stabilizes the pyrazolate anion and the transition state.[4] |
| Fluorinated Alcohols (TFE, HFIP) | Can dramatically increase selectivity | Specific solvent-substrate interactions.[4] |
| Lower Temperature | May increase selectivity | Favors the product formed via the lower energy transition state. |
References
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
Optimization of pyrazole N-alkylation conditions. - ResearchGate. Available at: [Link]
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed. Available at: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. - Literature - Data resources - CNGBdb. Available at: [Link]
- A Technical Guide to Green Chemistry in N-Alkylpyrazole Synthesis - Benchchem.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Method for purifying pyrazoles - Google Patents.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- N-alkylation method of pyrazole - Google Patents.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. Available at: [Link]
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- N-alkylation method of pyrazole - Google Patents.
-
N-methylation of pyrazole : r/OrganicChemistry - Reddit. Available at: [Link]
-
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
A Guide for Researchers and Drug Development Professionals
Introduction: Welcome to the technical support guide for methyl (3-ethyl-1H-pyrazol-1-yl)acetate. As a novel heterocyclic compound, understanding its stability profile is paramount for successful research and development, from ensuring the integrity of screening assays to predicting metabolic fate. This document provides a comprehensive overview of the predicted degradation pathways based on established chemical principles and data from analogous pyrazole-based structures. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address challenges you may encounter during your experimental work. Our approach is grounded in providing not just protocols, but the scientific rationale behind them, ensuring your experimental designs are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs) on Core Degradation Pathways
This section addresses the fundamental stability characteristics of methyl (3-ethyl-1H-pyrazol-1-yl)acetate, drawing parallels from known pyrazole and ester chemistry.
Q1: What are the primary predicted degradation pathways for methyl (3-ethyl-1H-pyrazol-1-yl)acetate under typical experimental and physiological conditions?
Based on its structure, methyl (3-ethyl-1H-pyrazol-1-yl)acetate is susceptible to three main degradation pathways: hydrolytic cleavage of the ester, oxidation of the pyrazole ring or ethyl group, and photodegradation upon exposure to light.
-
Hydrolysis: The methyl ester group is the most probable site of initial degradation, readily undergoing hydrolysis under both acidic and basic conditions to yield its corresponding carboxylic acid, (3-ethyl-1H-pyrazol-1-yl)acetic acid. This is a common degradation route for ester-containing drug candidates.[1]
-
Oxidation: The pyrazole ring, while relatively stable, can be a target for oxidative metabolism, often mediated by cytochrome P450 enzymes in vivo.[2] This can result in hydroxylation at the ethyl side chain or on the pyrazole ring itself. Chemical oxidation can also be induced by reactive oxygen species.
-
Photodegradation: Pyrazole and other aromatic heterocyclic systems can absorb UV light, leading to photochemical reactions. These can range from simple isomerizations to more complex ring cleavage or reactions involving the side chains.[3][4]
The interplay of these pathways will determine the compound's stability in various matrices, from simple aqueous buffers to complex biological systems.
Q2: How susceptible is the ester linkage to hydrolysis, and what are the consequences?
The ester linkage is the most chemically labile part of the molecule. Hydrolysis can be uncatalyzed (slow) in neutral water but is significantly accelerated by acid or, more notably, base.
-
Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. In basic conditions, the potent nucleophile OH⁻ directly attacks the carbonyl, leading to rapid cleavage. In acidic conditions, the carbonyl oxygen is protonated, making the carbon even more electrophilic for attack by the weaker nucleophile, H₂O.
-
Experimental Impact: In biological assays using buffered media (e.g., phosphate-buffered saline at pH 7.4), slow hydrolysis over long incubation periods (24-48 hours) is possible. In studies on related pyrazole esters, significant degradation was observed in pH 8 buffer.[1] The resulting carboxylic acid metabolite is often pharmacologically inactive compared to the parent ester, which can lead to a misinterpretation of potency data if degradation is not monitored.[1]
Q3: Is the pyrazole ring itself likely to degrade under non-metabolic conditions?
The pyrazole ring is an aromatic heterocycle and is generally considered stable under typical thermal and hydrolytic stress conditions.[5] Its stability is a key reason for its frequent use as a scaffold in medicinal chemistry.[6] However, its stability is not absolute:
-
Extreme pH/Heat: While stable under standard forced degradation conditions, highly aggressive conditions (e.g., strong acid/base at high temperatures for extended periods) could potentially lead to ring opening, though this is less likely than ester hydrolysis.
-
Photochemical Instability: The pyrazole ring can undergo photochemical rearrangements or dissociation, particularly involving bonds to the nitrogen atoms, upon absorbing sufficient light energy.[3][7]
Q4: What are the likely enzymatic degradation pathways in vivo?
In vivo, the molecule will likely be subject to both Phase I and Phase II metabolism.
-
Phase I Metabolism:
-
Ester Hydrolysis: The primary metabolic pathway is expected to be the rapid hydrolysis of the methyl ester by carboxylesterases, which are abundant in the liver, plasma, and other tissues, to form the carboxylic acid.[8]
-
Oxidation: Cytochrome P450 enzymes (CYPs), particularly the CYP3A4 isoform which is a major metabolizing enzyme for many drugs, are likely to catalyze the oxidation of the molecule.[2] Potential sites include the ethyl group (to form a secondary alcohol) or direct hydroxylation of the pyrazole ring.[9]
-
-
Phase II Metabolism: The carboxylic acid formed from hydrolysis can be conjugated with glucuronic acid or amino acids. Hydroxylated metabolites from Phase I can also undergo glucuronidation or sulfation, increasing their water solubility for excretion.[9]
Section 2: Troubleshooting Guide for Experimental Studies
This guide addresses common issues encountered during the handling and analysis of methyl (3-ethyl-1H-pyrazol-1-yl)acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in aqueous buffer (e.g., PBS, cell culture media). | Hydrolysis. The pH of your buffer may be slightly alkaline (≥7.4), accelerating ester hydrolysis. The buffer itself may contain esterase activity if it's not purified (e.g., from serum). | 1. Verify Buffer pH: Ensure the pH is at the desired level (e.g., 7.0-7.2) for maximum stability. 2. Run a Time-Course: Analyze samples at t=0 and several later time points to quantify the rate of degradation. 3. Use Fresh Buffers: Prepare buffers fresh to avoid pH drift or contamination. 4. Control for Temperature: Store stock solutions and conduct experiments at controlled, consistent temperatures. |
| Multiple unexpected peaks appear in LC-MS analysis after storage or a forced degradation study. | 1. Degradation: You are likely observing the primary carboxylic acid degradant and potentially secondary oxidative or photo-degradants. 2. Isomerization: Alkylation of unsymmetrically substituted pyrazoles can sometimes produce a mixture of N-1 and N-2 isomers.[5] While your compound is defined, impurities from synthesis could be present. 3. Solvent Adducts: Reaction with solvents like methanol during sample workup can sometimes form adducts. | 1. Characterize Peaks: Use high-resolution mass spectrometry (HRMS) to get accurate mass and predict the elemental composition of the unknown peaks. Compare against the predicted masses of the hydrolyzed acid, oxidized products, etc. 2. Run Controls: Analyze a t=0 sample to identify impurities present from the start. Analyze a blank matrix subjected to the same stress conditions to identify artifacts. 3. Check Synthesis Purity: Re-examine the purity of your starting material with a high-resolution method. |
| Inconsistent results in photostability studies. | Non-standardized light exposure. The intensity, wavelength, and duration of light exposure were not consistent between experiments. Lack of proper controls. | 1. Follow ICH Q1B Guidelines: Use a calibrated light source that provides both UV and visible light output as specified in regulatory guidelines.[10] 2. Use a Dark Control: Always include a sample protected from light (e.g., wrapped in aluminum foil) but subjected to the same temperature to isolate light-induced degradation from thermal degradation. 3. Monitor Temperature: Ensure the light source does not cause excessive heating of the sample. |
| Difficulty differentiating chemical vs. enzymatic degradation in in vitro assays (e.g., liver microsomes). | Failure to separate the contribution of chemical instability in the assay buffer from true enzyme-catalyzed metabolism. | 1. Include a "-Enzyme" Control: Run a parallel incubation in the same buffer matrix but without the biological component (e.g., heat-inactivated microsomes or S9 fraction). 2. Calculate Net Metabolic Rate: The degradation observed in the "-Enzyme" control is your chemical degradation rate. Subtract this from the rate observed in the complete assay to determine the true enzymatic rate. |
Section 3: Key Experimental Protocols
These protocols provide a standardized framework for conducting forced degradation studies, a crucial step in understanding a compound's intrinsic stability.[11][12][13]
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the susceptibility of the compound to acid, base, and neutral hydrolysis.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of methyl (3-ethyl-1H-pyrazol-1-yl)acetate in a suitable organic solvent (e.g., Acetonitrile).
-
Stress Conditions: In separate, clearly labeled amber vials, add a small aliquot of the stock solution to the following aqueous solutions to achieve a final concentration of ~100 µg/mL:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Neutral: Purified Water (HPLC-grade)
-
-
Incubation: Place the vials in a controlled temperature bath at 60°C.
-
Causality Note: Elevated temperature is used to accelerate degradation to an observable level (target 5-20% degradation) within a practical timeframe.[10]
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction. For example, add an equal volume of 0.1 M NaOH to the 0.1 M HCl sample aliquot.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to quantify the amount of parent compound remaining and detect the formation of degradants.
Protocol 2: Forced Oxidation Study
Objective: To assess the compound's sensitivity to oxidative stress.
Methodology:
-
Preparation: Use the same 1 mg/mL stock solution as in the hydrolysis study.
-
Stress Condition: In an amber vial, add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) in water to achieve a final concentration of ~100 µg/mL.
-
Incubation: Keep the vial at room temperature, protected from light.
-
Causality Note: H₂O₂ is a common oxidizing agent used to mimic oxidative stress. The reaction is typically conducted at room temperature as heat can rapidly decompose the peroxide.[10]
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze samples directly by HPLC-UV or LC-MS. No quenching step is typically required, but samples should be analyzed promptly.
Protocol 3: Photostability Assessment
Objective: To determine if the compound degrades upon exposure to light.
Methodology:
-
Preparation: Prepare two sets of samples of the compound (~100 µg/mL) in a transparent solvent (e.g., water:acetonitrile 50:50). Place them in clear glass vials.
-
Stress Condition:
-
Light Sample: Place one set of vials in a photostability chamber that conforms to ICH Q1B guidelines, exposing it to a combination of cool white fluorescent and near-UV lamps.
-
Dark Control: Wrap the second set of vials completely in aluminum foil and place them in the same chamber.
-
Causality Note: The dark control is critical to differentiate between degradation caused by light versus any potential thermal degradation from the lamps.
-
-
Exposure: Expose the samples for a defined period until an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC-UV or LC-MS. A significant increase in degradation in the light sample compared to the dark control indicates photosensitivity.
Section 4: Data Interpretation & Visualization
A systematic approach to data analysis and visualization is key to building a clear picture of the degradation profile.
Predicted Degradation Pathways Diagram
Caption: Predicted degradation routes for methyl (3-ethyl-1H-pyrazol-1-yl)acetate.
Forced Degradation Experimental Workflow
Caption: Standard workflow for conducting forced degradation studies.
Sample Data Summary Table
Below is a template for summarizing the results from forced degradation studies. Mass balance is calculated as (% Parent Remaining + Σ % Degradants). A mass balance between 95-105% indicates a good quality assay where all major components are accounted for.
| Stress Condition | Time (hours) | % Parent Remaining | % Degradant 1 (Acid) | % Oxidized Product | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 0.1 M HCl, 60°C | 8 | 85.2 | 14.1 | Not Detected | 99.3 |
| 0.1 M HCl, 60°C | 24 | 60.5 | 38.5 | Not Detected | 99.0 |
| 0.1 M NaOH, 60°C | 2 | 15.3 | 83.9 | Not Detected | 99.2 |
| 3% H₂O₂, RT | 24 | 92.1 | Not Detected | 7.5 | 99.6 |
| Photostability (Light) | 24 | 95.5 | 1.2 | 2.8 | 99.5 |
| Photostability (Dark) | 24 | 99.8 | <0.1 | <0.1 | 99.9 |
References
-
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]
-
ResearchGate. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]
-
Du, Y. F., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321. [Link]
-
Poulin, M., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(6), 1941-1945. [Link]
-
Mori, G., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 10(11), 1536-1541. [Link]
-
Symonds, C., et al. (2019). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. [Link]
-
Li, S., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Symonds, C., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(27), 14585-14595. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
RJPT. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
-
Springer. (2012). Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. Degradation Rate of Bioresorbable Materials. [Link]
Sources
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Metabolism of pyrazole. Structure elucidation of urinary metabolites [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. rjptonline.org [rjptonline.org]
enhancing the biological half-life of pyrazole-based inhibitors
Technical Guide & Troubleshooting Hub
Mission: To provide medicinal chemists and pharmacologists with actionable, evidence-based strategies for extending the biological half-life (
Module 1: Metabolic Stability Troubleshooting
"Why is my inhibitor disappearing?"
The pyrazole scaffold is a privileged structure in kinase inhibition (e.g., Ruxolitinib, Crizotinib), but it presents distinct metabolic vulnerabilities. If your compound shows rapid clearance, use this diagnostic logic to identify the root cause.
Diagnostic Workflow
Before modifying the structure, you must pinpoint the clearance mechanism. Use the following decision tree to guide your next experiment.
Figure 1: Diagnostic logic flow for identifying the source of pyrazole inhibitor instability. Note the critical check for Aldehyde Oxidase (AOX), a common "blind spot" in standard microsomal assays.
Module 2: Structural Modification Guide
"How do I fix the chemistry?"
Once the clearance mechanism is identified, apply these specific Structural Activity Relationship (SAR) strategies.
FAQ: The Pyrazole "Soft Spots"
Q: My pyrazole is susceptible to CYP3A4. Where should I modify it? A: The electron-rich nature of the pyrazole ring makes it a target for oxidation.
-
N-Dealkylation: If the pyrazole nitrogen (N1) is substituted with an alkyl group (e.g., methyl, ethyl), this is the primary soft spot.
-
Fix: Increase steric bulk (Methyl
Isopropyl) or fluorinate the alkyl chain.
-
-
C-Hydroxylation: The C4 position is electronically prone to electrophilic attack by the heme-iron of CYP450.
-
Fix: Block C4 with a Halogen (F, Cl) or a Nitrile (CN).[1]
-
Strategy A: Deuteration (The "Heavy" Switch)
Deuterium (
Protocol: Replace metabolic "hotspot" hydrogens with deuterium.
-
Target: N-methyl groups or the C4-H of the pyrazole.
-
Expectation: A
ratio of 6–10 is theoretically possible, often resulting in a 20–50% increase in in vivo.
Strategy B: The Aldehyde Oxidase (AOX) Trap
Q: My compound is stable in microsomes but fails in vivo. Why? A: Standard microsomes lack cytosolic enzymes like Aldehyde Oxidase (AOX). Pyrazoles are classic substrates for AOX, which oxidizes the C3 or C5 position.
-
Fix: Introduce a small blocking group (Methyl or Amino) at C3/C5 to sterically hinder AOX access.
Quantitative Comparison of Stabilization Strategies
Data simulated based on typical SAR trends for pyrazole kinase inhibitors (e.g., Ruxolitinib analogs).
| Modification Strategy | Structural Change | Metabolic Stability ( | Kinase Potency ( | Mechanism of Action |
| Baseline | 1-Methyl-1H-pyrazole | 12 | 4.5 | Rapid N-demethylation |
| Steric Bulk | 1-Isopropyl-1H-pyrazole | 45 | 6.2 | Hinders CYP access to N-alkyl |
| Electronic Block | 4-Fluoro-1-methyl-pyrazole | 38 | 5.0 | Deactivates ring e- density |
| Deuteration | 1-(Methyl-d3)-pyrazole | 28 | 4.4 | Kinetic Isotope Effect (KIE) |
| AOX Block | 1,3-Dimethyl-pyrazole | 95 | 18.0 | Blocks cytosolic AOX attack |
Module 3: Experimental Protocols
"How do I validate my improvements?"
Trustworthy data requires rigorous assay conditions. Use these standardized protocols.
Protocol 1: Microsomal Stability Assay (Phase I Metabolism)
Purpose: To determine intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse): 20 mg/mL stock.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 10 mM DMSO stock.
Procedure:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Spike test compound to a final concentration of 1 µM (ensure DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.
-
Note: Using 1 µM ensures linear kinetics (
).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Protocol 2: Cytosolic Stability Assay (The AOX Check)
Purpose: To detect non-CYP clearance common in pyrazoles.
Procedure:
-
Follow the Microsomal Protocol above, but substitute Liver Cytosol (1.0 mg/mL) for microsomes.
-
Crucial Step: Run two parallel conditions:
-
Condition A: + NADPH (Checks for Cytosolic Reductases).
-
Condition B: No Cofactors (Checks for Aldehyde Oxidase, which uses molecular oxygen/water).
-
-
If clearance is observed in Condition B, your pyrazole is an AOX substrate.
References
-
Furge, L. L., & Guengerich, F. P. (2006).[2] Cytochrome P450 enzymes in drug metabolism and chemical toxicology: an introduction. Biochemistry and Molecular Biology Education, 34(2), 66–74.[2] Link
-
Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.[3][4] Journal of Medicinal Chemistry, 63(19), 11195–11214. Link
-
Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22, 1–22. Link
-
Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[5] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link
-
Obi, P., & Natesan, S. (2022).[6] Kinase Inhibitors for the Treatment of Parkinson's Disease.[6] Journal of Medicinal Chemistry, 65(24), 16801–16817.[6] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Biological Target Validation of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
[1][2]
Part 1: Executive Summary & Target Landscape[1][2]
The pyrazole-1-acetate scaffold is a "privileged structure" in medicinal chemistry, capable of diverse biological interactions depending on its substitution pattern. For M-3EP-Ac , three primary target classes are statistically most probable based on structural homology and pharmacophore modeling:
-
GABA-A Receptor (
1 subunit): Due to structural similarity to the "open" form of Zaleplon-type sedatives.[1][2] -
Translocator Protein (TSPO): Pyrazole acetamides are high-affinity TSPO ligands; the ester may act as a pro-drug or direct ligand.[1][2]
-
Androgen Receptor (AR): Recent studies implicate 1-substituted pyrazoles in AR signaling inhibition for prostate cancer therapy.[1][2][3]
This guide provides a self-validating workflow to distinguish between these targets or identify novel ones.
Part 2: Comparative Analysis of Validation Methods
The following table compares the three core methodologies required to triangulate the target of M-3EP-Ac.
| Feature | Thermal Proteome Profiling (TPP) | Surface Plasmon Resonance (SPR) | Functional Electrophysiology |
| Primary Utility | Unbiased target discovery (Proteome-wide) | Kinetic binding validation ( | Functional consequence (Agonist vs. Antagonist) |
| Mechanism | Ligand binding increases protein thermal stability ( | Measures mass change on a sensor chip upon binding.[1][2] | Measures ion channel current flux (e.g., Cl- influx).[1][2] |
| Throughput | Medium (Mass Spec based) | Medium-High | Low (Patch Clamp) |
| Relevance to M-3EP-Ac | Critical: Determines if the ester binds "as is" or requires hydrolysis. | Critical: Validates direct binding to purified GABA-A or TSPO.[1][2] | Critical: Confirms if binding alters channel gating. |
| Cost/Complexity | High / High | High / Medium | Medium / High |
Part 3: Step-by-Step Validation Protocols
Phase 1: In Silico Target Prediction (Virtual Screening)
Before wet-lab validation, establish a binding hypothesis.[1][2]
-
Structure Preparation: Energy minimize M-3EP-Ac using DFT (B3LYP/6-31G*) to determine the bioactive conformation.
-
Docking Targets:
-
Protocol: Use AutoDock Vina . Define the search space around the Benzodiazepine binding site (for GABA-A).[1][2]
Phase 2: Biophysical Validation (Thermal Shift Assay)
This protocol validates physical engagement with the target protein.[1][2]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Preparation: Use HEK293T cells (or PC-3 for AR targets). Lysate or intact cells can be used.[1][2]
-
Treatment: Incubate cells with M-3EP-Ac (10
M) or DMSO (Control) for 1 hour. -
Heating: Aliquot samples and heat at a gradient (37°C to 67°C) for 3 minutes.
-
Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge at 20,000 x g to pellet denatured/aggregated proteins.
-
Detection: Analyze supernatant via Western Blot using antibodies specific to the predicted target (e.g., Anti-GABA-A
1).[1][2] -
Analysis: Plot relative band intensity vs. Temperature.
Phase 3: Functional Validation (Electrophysiology)
If the target is the GABA-A receptor, binding does not equal function.[1][2] You must determine if M-3EP-Ac is a positive allosteric modulator (PAM).[1][2]
Protocol: Whole-Cell Patch Clamp
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the logical flow from the chemical structure to the validated biological target.
Caption: Logical workflow for deconvoluting the target of M-3EP-Ac, moving from computational prediction to biophysical confirmation and functional verification.
Part 5: Chemoproteomics (The "Unbiased" Approach)[1][2]
If the specific hypothesis (GABA/TSPO) fails, you must employ Photo-Affinity Labeling (PAL) .[1][2]
-
Probe Synthesis: Modify the ethyl group at the 3-position of the pyrazole ring to include a Diazirine (photo-crosslinker) and an Alkyne (click chemistry handle).[1][2]
-
Experiment:
Part 6: References
-
GABA-A Receptor Structure & Pharmacology:
-
TSPO Ligand Validation:
-
CETSA Methodology:
-
Pyrazole Scaffolds in Drug Discovery:
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. elifesciences.org [elifesciences.org]
- 3. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling Guide: Methyl (3-ethyl-1H-pyrazol-1-yl)acetate
[1]
Executive Summary & Strategic Context
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate (CAS: 1150617-54-1) is a functionalized pyrazole building block frequently employed in Fragment-Based Drug Discovery (FBDD).[1] While often viewed merely as a synthetic intermediate, its structural motifs—a nitrogen-rich aromatic core and an ester-linked tail—confer specific biological liabilities and reactivities that must be profiled early in the development pipeline.
This guide outlines a comprehensive profiling strategy to evaluate this molecule not just as a reagent, but as a bioactive fragment.[1] The "cross-reactivity" in this context is twofold:
-
Biological Promiscuity: The potential of the pyrazole core to bind unintended kinases (ATP-mimicry) or cyclooxygenases (COX).[1]
-
Chemical Chemoselectivity: The stability of the ester versus the nucleophilicity of the pyrazole nitrogen during library synthesis.
Molecule Identity Card
| Property | Specification |
| IUPAC Name | Methyl 2-(3-ethyl-1H-pyrazol-1-yl)acetate |
| Molecular Weight | 168.19 g/mol |
| Key Pharmacophore | Pyrazole (Hinge binder / COX scaffold) |
| Reactive Handle | Methyl ester (Electrophile) |
| Primary Risk | Hydrolytic instability & Kinase/COX off-target binding |
Chemical Cross-Reactivity & Stability Profile
Before biological screening, the structural integrity of the fragment must be validated under assay conditions.[1] The methyl ester is susceptible to hydrolysis, which alters the compound's charge state (neutral ester
Comparative Stability Analysis
Objective: Determine the half-life (
| Medium | pH | Temperature | Expected Stability | Mechanism of Degradation |
| DMSO Stock | N/A | High (>1 year) | None (Inert) | |
| PBS Buffer | 7.4 | Moderate ( | Spontaneous hydrolysis | |
| Plasma (Rat/Human) | 7.4 | Low ( | Carboxylesterase-mediated hydrolysis | |
| Acidic Media | 1.2 | High | Protonation stabilizes ester |
Critical Insight: In cellular assays, the active species is likely the carboxylic acid metabolite , not the parent ester.[1] Profiling must account for both species to avoid false negatives.
Biological Cross-Reactivity Profiling
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, famously serving as the core for Celecoxib (COX-2 inhibitor) and various kinase inhibitors (e.g., Baricitinib , Ruxolitinib ). Consequently, this fragment carries inherent risks of cross-reactivity with these protein families.[1]
A. The Kinase "Hinge-Binder" Risk
Pyrazoles often mimic the adenine ring of ATP, binding to the hinge region of kinases.[1]
-
Risk: Low-affinity, broad-spectrum inhibition (Promiscuity).[1]
-
Target Panel: Screen against a representative "diversity panel" of kinases (e.g., CDK2, ERK2, p38
, SRC).[1]
B. The COX-1/COX-2 Selectivity Risk
N-substituted pyrazoles are structural analogs of COX inhibitors.[1]
-
Risk: Gastric toxicity via COX-1 inhibition.[1]
-
Target Panel: COX-1 vs. COX-2 enzymatic assays.
C. Profiling Workflow Diagram
The following diagram illustrates the decision tree for profiling this specific fragment.
Caption: Decision tree for profiling pyrazole-ester fragments, prioritizing stability testing before biological interrogation.
Detailed Experimental Protocols
To ensure data integrity (E-E-A-T), use the following standardized protocols.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Fragment Screening
Purpose: To detect weak binding of the fragment to kinase domains by measuring thermal stabilization (
Materials:
-
Recombinant Kinase Domain (e.g., ERK2,
)[1] -
SYPRO Orange dye (5000x stock)[1]
-
Compound: Methyl (3-ethyl-1H-pyrazol-1-yl)acetate (100 mM DMSO stock)[1]
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM
[1]
Procedure:
-
Preparation: Dilute protein to
in buffer containing 5x SYPRO Orange. -
Dosing: Add compound to a final concentration of 1 mM (1% DMSO final). Include a DMSO-only control and a positive control (e.g., Staurosporine).[1]
-
Execution: Run in a qPCR machine (e.g., Roche LightCycler). Ramp temperature from
to at .[1] -
Analysis: Calculate the melting temperature (
) from the inflection point of the fluorescence curve. -
Validation Criteria: A valid "hit" is defined as
compared to the DMSO control.[1]
Protocol 2: Chemical Stability Assay (HPLC-UV)
Purpose: To quantify the hydrolysis rate of the ester.[1]
Procedure:
-
Incubation: Spike the compound (
) into PBS (pH 7.4) and Rat Plasma at .[1] -
Sampling: Aliquot
at time points: 0, 15, 30, 60, 120, 240 min. -
Quenching: Add
cold Acetonitrile (with internal standard, e.g., Warfarin). Centrifuge at 4000g for 10 min. -
Detection: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS. Monitor the disappearance of the parent (M+H 169) and appearance of the acid (M+H 155).[1]
Comparative Performance Data (Illustrative)
The following table compares the expected profile of Methyl (3-ethyl-1H-pyrazol-1-yl)acetate against standard reference fragments.
| Feature | Methyl (3-ethyl-1H-pyrazol-1-yl)acetate | Pyrazole (Unsubstituted) | Celecoxib (Reference Drug) |
| Fragment MW | 168 | 68 | 381 |
| Ligand Efficiency (LE) | Moderate (Est. 0.[1]30) | Low | High |
| Kinase Selectivity | Low/Promiscuous (Hinge binder) | Very Low | High (Specific Targets) |
| COX-2 Selectivity | Low (Lacks bulky aryl group) | None | Very High |
| Metabolic Stability | Poor (Ester hydrolysis) | High | High |
| Synthetic Utility | High (Versatile linker) | Moderate | N/A (Final Drug) |
Interpretation: Unlike Celecoxib, which uses a bulky sulphonamide/phenyl group to achieve COX-2 selectivity, this simple pyrazole ester lacks the steric bulk to differentiate between COX isoforms or specific kinases.[1] Therefore, it should be treated as a promiscuous fragment that requires further decoration (chemical elaboration) to achieve selectivity.[1]
References
-
BenchChem. (2025).[1] Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. Retrieved from
-
Ansari, A., et al. (2023).[1] "Pyrazole: an emerging privileged scaffold in drug discovery."[1][2][3][4] Future Medicinal Chemistry, 15(20). Retrieved from
-
Keefer, C. E., et al. (2025). "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Molecules, 30(1).[1] Retrieved from
-
Fricero, P., et al. (2020). "Design and Synthesis of New Pyrazole‐Based Heterotricycles." ChemMedChem. Retrieved from
-
Abdellatif, K.R.A., et al. (2020).[1] "New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile." Bioorganic Chemistry, 95. Retrieved from
Sources
- 1. ottokemi.com [ottokemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. Buy (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | 344912-39-6 [smolecule.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
